molecular formula C12H9NO3S B13674983 2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic Acid

2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic Acid

Cat. No.: B13674983
M. Wt: 247.27 g/mol
InChI Key: NMGGIJMNVIKXAH-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic Acid is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a benzofuran scaffold, a privileged structure in pharmaceutical development known for conferring significant biological activities. Benzofuran derivatives are extensively investigated for their potent anti-tumor properties and have demonstrated cytotoxic activity against a range of human cancer cell lines, including leukemia, breast cancer, and cervical carcinoma . The integration of the thiazole moiety further enhances its potential as a versatile scaffold for designing novel bioactive molecules. The core benzofuran structure is ubiquitous in nature and is recognized as a fundamental unit in numerous biologically active natural products and synthetic compounds . Research into analogous compounds has revealed that the dihydrobenzofuran core, when coupled with a carboxylic acid functional group, can serve as a highly potent and selective agonist for biological targets such as the PPARα receptor, indicating potential applications in metabolic disease research . The specific molecular architecture of this reagent, particularly the combination of the 2,3-dihydrobenzofuran system with the thiazole-4-carboxylic acid group, makes it a valuable intermediate for researchers synthesizing and evaluating new compounds for anticancer, antibacterial, and anti-oxidative activities . This product is intended for research purposes as a key synthetic precursor or a standard for analytical studies. It is supplied with comprehensive quality documentation to ensure reliability in your experimental workflows. Intended Use: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H9NO3S

Molecular Weight

247.27 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H9NO3S/c14-12(15)9-6-17-11(13-9)8-2-1-7-3-4-16-10(7)5-8/h1-2,5-6H,3-4H2,(H,14,15)

InChI Key

NMGGIJMNVIKXAH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)C3=NC(=CS3)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid generally follows a convergent approach combining:

  • Construction of the 2,3-dihydrobenzofuran core,
  • Formation of the thiazole ring,
  • Introduction of the carboxylic acid group on the thiazole ring,
  • Final coupling of the two heterocyclic fragments.

This approach involves oxidation, reduction, chlorination, ring closure, and hydrolysis steps, often employing catalytic systems and controlled reaction conditions to optimize yield and purity.

Detailed Preparation Route from Patent CN102942542A

A comprehensive industrially viable method is described in patent CN102942542A, which outlines a multi-step synthesis starting from substituted amino benzoic acid methyl esters to yield 2,3-dihydrobenzofuran derivatives, which can be further functionalized to the target compound.

Key Steps:
  • Oxidation of Starting Material (Compound 7')

    • Catalyst: Ruthenium trichloride monohydrate with sodium periodate as oxidant.
    • Solvent: Ethyl acetate and water biphasic system.
    • Conditions: Nitrogen atmosphere, 20–30 °C, 1.5–2 h reaction time.
    • Outcome: Formation of aldehyde intermediate (Compound 6') with high conversion monitored by TLC.
  • Reduction of Aldehyde to Hydroxyl (Compound 5 or 5')

    • Reagent: Sodium borohydride in methanol at 0 °C to room temperature.
    • Work-up: Acidification to pH 5–6, extraction, and crystallization.
    • Yield: High isolated yield with purification by recrystallization.
  • Chlorination and Substitution to Form Compound 4'

    • Chlorination reagents: Sulfuryl chloride, N-chlorosuccinimide, or sulfur oxychloride.
    • Conditions: 50–90 °C for chlorination, followed by substitution with leaving group Z.
    • Purpose: Introduction of reactive chlorinated intermediate for ring closure.
  • Ring Closure to Form 2,3-Dihydrobenzofuran Core (Compound I')

    • Conditions: Heating in tetrahydrofuran with triethylamine under reflux for 12 h.
    • Isolation: Crystallization from ethyl acetate and sherwood oil mixture.
    • Yield: Approximately 85%.
  • Hydrolysis to Final Product

    • Hydrolysis of methyl ester to carboxylic acid using NaOH in methanol under reflux.
    • Acidification to precipitate the product.
    • Final purification by recrystallization from water and ethyl acetate.
    • Yield: Approximately 89%.
Summary Table of Key Reaction Conditions and Yields
Step Reagents/Catalysts Solvent(s) Conditions Yield (%) Notes
Oxidation to aldehyde (6') RuCl3·H2O, NaIO4 Ethyl acetate / Water 20–30 °C, 1.5–2 h - Biphasic, nitrogen atmosphere
Reduction to hydroxyl (5') NaBH4 Methanol 0 °C to RT, 15 h High Acidification work-up
Chlorination and substitution N-chlorosuccinimide or SOCl2 - 50–90 °C - Phenolic hydroxyl chlorination
Ring closure (I') Triethylamine Tetrahydrofuran (THF) Reflux, 12 h 85 Crystallization purification
Hydrolysis to acid (final) NaOH, then HCl Methanol Reflux, 10 h 89 Precipitation and recrystallization

This route is characterized by simplicity, cost-effectiveness, high transformation efficiency, and suitability for industrial scale-up.

Thiazole Ring Formation and Functionalization

The thiazole moiety in the target compound can be synthesized and functionalized following protocols described in the literature for aryl-thiazole carboxylic acids.

  • Synthesis of Thiazole-4-carboxylic acids typically involves cyclization of cysteine derivatives or related precursors with nitriles or aldehydes under mild conditions.
  • Coupling to Aromatic Systems is achieved via amide bond formation or direct substitution using coupling reagents like EDCI/HOBt.
  • Oxidation and Dehydrogenation steps convert thiazoline intermediates to aromatic thiazoles using reagents such as bromotrichloromethane (BrCCl3) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

These methods allow preparation of 2-(aryl)-thiazole-4-carboxylic acids with various substituents, including dihydrobenzofuran groups, by choosing appropriate starting materials and coupling partners.

Structural Confirmation and Characterization

  • The target compound's structure is confirmed by standard spectroscopic methods including $$^{1}H$$ NMR, mass spectrometry (MS), and elemental analysis.
  • For example, the aldehyde intermediate shows characteristic proton signals around δ 9.5 ppm (aldehyde proton) and aromatic protons between δ 7.2–7.7 ppm.
  • Mass spectra typically show molecular ion peaks corresponding to the expected molecular weight plus adducts (e.g., [M+H]$$^+$$, [M+Na]$$^+$$).

Research Discoveries and Notes

  • The patent method emphasizes the use of ruthenium-catalyzed oxidation and controlled chlorination to achieve high-purity intermediates, facilitating downstream ring closure and hydrolysis steps.
  • The thiazole synthesis literature highlights the versatility of cysteine-based cyclizations and the importance of selective oxidation to obtain aromatic thiazole rings.
  • Combining these methodologies enables the efficient assembly of 2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid with structural integrity and high yield.
  • The synthetic route is amenable to modifications for introducing different substituents on the benzofuran or thiazole rings, allowing for structure-activity relationship studies in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or amino groups .

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which may contribute to its biological activity. Additionally, the benzofuran moiety can enhance the compound’s ability to interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Key Differences :

  • Substituent Position : The dihydrobenzofuran group is attached at position 5 instead of 6, leading to distinct electronic and steric profiles.
  • Synthesis : Both isomers are synthesized via similar amide coupling methodologies, but positional isomerism may influence reaction yields or downstream biological activity .
Parameter 2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic Acid 2-(2,3-Dihydrobenzofuran-5-yl)thiazole-4-carboxylic Acid
Core Structure Dihydrobenzofuran-6-yl + thiazole-4-carboxylic acid Dihydrobenzofuran-5-yl + thiazole-4-carboxylic acid
Synthetic Route Amide coupling (e.g., with polyamide precursors) Amide coupling (e.g., intermediate in polyamide synthesis)
Application G-Quadruplex DNA-targeting agents Likely similar, but positional effects unquantified

Functional Analog: Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Key Differences :

  • Structural Features : Caffeic acid contains a catechol (3,4-dihydroxyphenyl) group and an acrylic acid chain, lacking the fused heterocyclic system of the target compound.
  • Applications : While both compounds serve as synthetic precursors, caffeic acid is widely used in food, cosmetics, and antioxidant research, whereas the target compound is tailored for specialized pharmacological intermediates .
Parameter 2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic Acid Caffeic Acid
Core Structure Heterocyclic (dihydrobenzofuran + thiazole) Phenolic (catechol + acrylic acid)
Synthetic Utility Intermediate for polyamide-based therapeutics Precursor for antioxidants, supplements
Bioactivity Potential DNA-targeting properties Antioxidant, anti-inflammatory

Research Insight: The thiazole and dihydrobenzofuran rings in the target compound may enhance metabolic stability compared to caffeic acid’s phenolic structure, which is prone to oxidation.

Research Findings and Implications

Synthetic Versatility : The target compound’s carboxylic acid group enables facile derivatization, critical for constructing complex polyamides with DNA-binding capabilities .

Positional Effects : Isomeric variations (5-yl vs. 6-yl) in dihydrobenzofuran-thiazole hybrids may influence molecular recognition patterns, warranting further study .

Functional Divergence : Unlike caffeic acid, the target compound’s heterocyclic architecture suggests enhanced suitability for targeted therapies over broad-spectrum applications .

Limitations : Direct comparative pharmacological data (e.g., IC50 values, binding constants) are absent in the provided evidence, necessitating caution in extrapolating biological efficacy.

Biological Activity

2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid (CAS No. 368869-97-0) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a dihydrobenzofuran moiety, which contributes to its unique biological properties. The structural formula is represented as follows:

C10H9NO3S\text{C}_{10}\text{H}_{9}\text{N}\text{O}_3\text{S}

Biological Activity Overview

Research indicates that compounds containing thiazole and benzofuran moieties exhibit a range of biological activities, including:

  • Anticancer Activity : Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Some studies suggest potential applications in neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), which could help in conditions like Alzheimer's disease.
  • Antimicrobial Properties : Thiazole-containing compounds are known for their antimicrobial effects against various pathogens.
  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit AChE, leading to increased acetylcholine levels, which is beneficial in treating Alzheimer's disease .
  • Apoptosis Induction : Certain thiazole derivatives have been shown to activate intrinsic apoptosis pathways, leading to cancer cell death through mechanisms such as cytochrome c release and caspase activation .
  • DNA Intercalation : Some studies suggest that these compounds can intercalate within DNA structures, potentially leading to mutagenic effects or enhanced therapeutic efficacy against cancer cells .

Anticancer Activity

A study focusing on thiazole derivatives reported significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid exhibited IC50 values ranging from 0.20 to 2.58 µM against the National Cancer Institute's 60 human cancer cell lines panel .

Neuroprotective Studies

Research has highlighted the potential of thiazole derivatives in neuroprotection. A specific study demonstrated that certain thiazoles could inhibit AChE with IC50 values as low as 2.7 µM, suggesting their utility in treating cognitive decline associated with neurodegenerative diseases .

Antimicrobial Studies

Thiazole compounds have also been evaluated for their antimicrobial properties. In vitro assays indicated that these compounds could effectively inhibit the growth of various bacterial strains, showcasing their potential as antibiotic agents.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
4-(benzo[d]thiazole-2-yl) phenolsAChE Inhibition2.7
SK228Anticancer (A549)0.49–48.0
Thiazole Derivative XAntimicrobialVaries

Q & A

Q. What are the key structural features of 2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic Acid that influence its reactivity in synthetic chemistry?

The compound combines a dihydrobenzofuran moiety (a fused bicyclic structure with an oxygen atom) and a thiazole ring substituted with a carboxylic acid group. The dihydrobenzofuran contributes to π-electron delocalization and steric effects, while the thiazole-carboxylic acid group enhances hydrogen-bonding and metal-coordination capabilities. These features are critical for its use in heterocyclic chemistry and ligand design .

Key Data :

  • Molecular formula: C₁₂H₉NO₃S
  • SMILES: OC(=O)C1=CSC(=N1)C1=CC2=C(OCC2)C=C1 .

Q. What synthetic methodologies are commonly employed to prepare 2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic Acid?

The compound is typically synthesized via:

  • Hantzsch thiazole synthesis : Cyclocondensation of α-haloketones with thioamides, followed by coupling with dihydrobenzofuran boronic acids using Suzuki-Miyaura cross-coupling .
  • Carboxylic acid functionalization : Post-synthetic oxidation of a thiazole-methyl group to a carboxylic acid using KMnO₄ or RuO₄ under controlled conditions .

Critical Note : Purification often requires recrystallization or preparative HPLC to achieve >97% purity, as impurities in the dihydrobenzofuran precursor can lead to side reactions .

Q. How is this compound characterized analytically to confirm its identity and purity?

Standard protocols include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify the dihydrobenzofuran (δ 3.2–4.0 ppm for OCH₂CH₂) and thiazole (δ 7.5–8.5 ppm) moieties.
  • Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (m/z 247.27 for [M+H]⁺) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>97%) .

Advanced Research Questions

Q. What experimental strategies are used to evaluate its enzyme inhibition potential, and how are conflicting activity data resolved?

  • Assay design : Competitive inhibition assays with purified enzymes (e.g., cyclooxygenase or kinases) using fluorescence-based substrates. IC₅₀ values are calculated from dose-response curves .
  • Data contradiction resolution : Discrepancies in activity may arise from variations in enzyme source (human vs. bacterial) or assay conditions (pH, cofactors). Cross-validation with orthogonal methods (e.g., SPR or ITC) is recommended .

Example : Inconsistent COX-2 inhibition data may require retesting with a standardized recombinant enzyme and controlled buffer systems .

Q. How does the substitution pattern on the dihydrobenzofuran or thiazole ring affect bioactivity in structure-activity relationship (SAR) studies?

  • Dihydrobenzofuran modifications : Electron-donating groups (e.g., methoxy) at position 5 enhance metabolic stability but reduce solubility.
  • Thiazole substitutions : Methyl groups at position 2 increase steric hindrance, altering binding affinity to targets like the aryl hydrocarbon receptor (AHR) .

Case Study : Replacement of the dihydrobenzofuran with a benzothiophene ring reduced AHR activation by 60%, highlighting the critical role of oxygen in ligand-receptor interactions .

Q. What computational approaches are used to model its interaction with biological targets, such as AHR?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite predicts binding poses using the crystal structure of AHR (PDB: 5NJ8).
  • MD simulations : Assess stability of ligand-receptor complexes in aqueous environments (e.g., 100 ns simulations in GROMACS) .

Key Insight : The carboxylic acid group forms salt bridges with Arg-288 and His-291 residues in AHR, validated by mutational studies .

Q. How can researchers address contradictions in reported physicochemical properties (e.g., solubility, logP)?

Discrepancies often arise from measurement techniques:

  • Solubility : Shake-flask vs. HPLC methods may yield different values due to pH-dependent ionization of the carboxylic acid group.
  • logP : Experimental (octanol-water partition) vs. computational (ClogP) values should be cross-referenced. For this compound, experimental logP = 2.1 vs. ClogP = 2.3 .

Q. What strategies improve its metabolic stability in preclinical studies?

  • Deuterium incorporation : Replacing hydrogen atoms in the dihydrobenzofuran ring with deuterium reduces CYP450-mediated oxidation.
  • Prodrug design : Esterification of the carboxylic acid group enhances cell permeability, with in situ hydrolysis regenerating the active form .

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